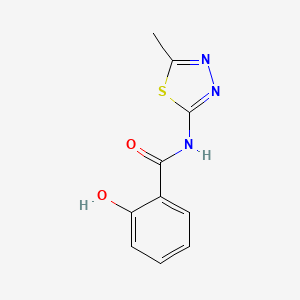

2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide derivatives typically involves the reaction of 5-(bromoacetyl) salicylamide with thiourea, thioformamide, thioalkylamide, and substituted thioureas in absolute ethanol. These compounds can further undergo reactions with n-alkylbromides in the presence of a base to form various derivatives, indicating the versatility of the core structure for modifications and potential biological activities (Narayana et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(thiazol-2-yl)benzamide derivatives, has been extensively studied, revealing the importance of methyl functionality and multiple non-covalent interactions on gelation behavior. Such studies provide insights into the molecular geometry, bond lengths, and angles, crucial for understanding the chemical behavior and interaction capabilities of this compound (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Research on similar benzamide derivatives, such as the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, highlights the reactivity of these compounds, which can serve as precursors for the synthesis of novel heterocyclic compounds with diverse activities, including insecticidal activity. This reactivity is essential for exploring the chemical properties and potential applications of this compound (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for determining the practical applications and handling of this compound. While specific studies on this compound's physical properties are not directly available, analogous compounds provide valuable insights. For instance, studies on the fluorescence effects and molecular aggregation in similar benzene-1,3-diol derivatives offer a basis for understanding the photophysical properties and potential applications in fluorescent materials (Matwijczuk et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents, stability under different conditions, and potential for forming derivatives, are essential for the compound's application in synthesis and medicinal chemistry. The synthesis and reactivity of enaminones linked to thiadiazole, as explored in related compounds, demonstrate the compound's versatility and potential for creating a wide range of heterocyclic compounds (Raslan & Omran, 2016).

Mecanismo De Acción

Target of Action

Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant potential .

Mode of Action

It’s worth noting that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit antioxidant potential, suggesting they may interact with pathways involved in oxidative stress .

Result of Action

Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit anticancer, antimicrobial, and antioxidant potential .

Safety and Hazards

Direcciones Futuras

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research could focus on exploring more potential applications of these compounds in various fields, such as medicine and pharmacology . Further studies could also aim to optimize the synthesis process and enhance the efficacy and safety profile of these compounds .

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with kinases, which are crucial for phosphorylation processes in cells . These interactions can modulate the activity of these enzymes, leading to changes in cellular signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their activity and downstream signaling pathways. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as changes in gene expression and metabolic adjustments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can influence overall cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-6-12-13-10(16-6)11-9(15)7-4-2-3-5-8(7)14/h2-5,14H,1H3,(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCRKESOODFRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970713 | |

| Record name | 2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5538-10-3 | |

| Record name | 2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclopropylcarbonyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5429430.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5429436.png)

![8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5429458.png)

![1-cyclopentyl-4-(4-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5429460.png)

![ethyl 1-[4-(phenylthio)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5429465.png)

![6-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5429468.png)

![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5429471.png)

![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5429474.png)

![5-methyl-2-phenyl-4-{[(2,4,6-trichlorophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429478.png)

![3-[4-(allyloxy)phenyl]-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B5429489.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5429510.png)

![1-ethyl-4-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5429517.png)

![7-{[5-(2-chlorophenyl)-2-furyl]methylene}-6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5429533.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide](/img/structure/B5429541.png)